

Application Note: Simultaneous Estimation of Siponimod and Ponesimod by UPLC

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Compound of Interest

Compound Name: Siponimod Fumarate

Cat. No.: B610850

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Introduction

Siponimod and Ponesimod are sphingosine-1-phosphate (S1P) receptor modulators used in the treatment of multiple sclerosis. A robust analytical method for the simultaneous quantification of these two compounds is crucial for quality control in pharmaceutical formulations and for research purposes. This application note describes a rapid, sensitive, and accurate Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method for the simultaneous estimation of Siponimod and Ponesimod in bulk and pharmaceutical dosage forms. The method has been validated in accordance with ICH guidelines.

Materials and Reagents

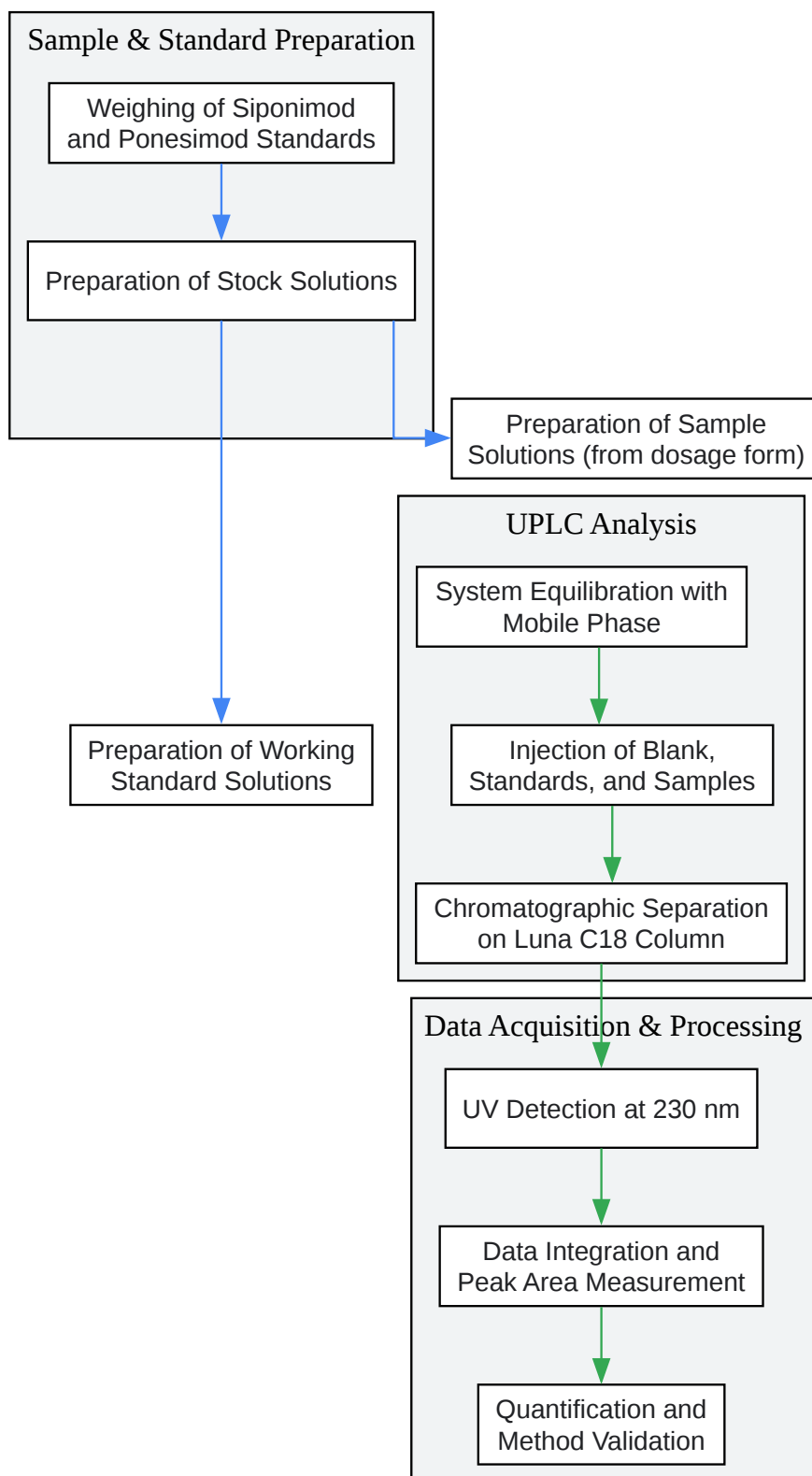
- Analytes: Siponimod and Ponesimod pure standards (99.7-99.9% purity)[1]
- Acetonitrile: HPLC grade[1]
- Trifluoroacetic acid (TFA): HPLC grade[1]
- Water: HPLC grade[1]
- Diluent: A mixture of acetonitrile and water

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a UV detector was used for this analysis. The chromatographic conditions are summarized in the table below.

Parameter	Condition
UPLC System	Ultra Performance Liquid Chromatographic System
Column	Luna C18 (dimensions not specified in the source)
Mobile Phase	0.1% Trifluoroacetic acid: Acetonitrile (30:70 v/v) [1] [2] [3] [4]
Flow Rate	1.0 mL/min [1] [2] [3] [4]
Detection Wavelength	230 nm [1] [2] [3] [4]
Injection Volume	Not specified
Column Temperature	Ambient
Run Time	5 minutes [1] [2] [3] [4]

Experimental Workflow



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Caption: Experimental workflow for the simultaneous estimation of Siponimod and Ponesimod.

Protocols

1. Preparation of Standard Stock Solutions

A standard stock solution was prepared by accurately weighing and dissolving 50 mg of Ponesimod and 5 mg of Siponimod in a 100 mL volumetric flask.^[1] Approximately 70 mL of diluent was added, and the flask was sonicated for 30 minutes to ensure complete dissolution.^[1] The solution was then diluted to the final volume with the diluent.^[1]

2. Preparation of Working Standard Solutions

A series of working standard solutions were prepared by further diluting the stock solution with the diluent to achieve concentrations within the linearity range of 5-75 µg/mL for Ponesimod and 0.5-7.5 µg/mL for Siponimod.^{[1][2][3][4]}

3. Sample Preparation (from Pharmaceutical Dosage Form)

For the analysis of pharmaceutical dosage forms, a quantity of the powdered formulation equivalent to the stock solution concentrations would be accurately weighed and transferred to a 100 mL volumetric flask. The same extraction and dilution procedure as for the standard stock solution would be followed.

4. Chromatographic Analysis

Before the analysis, the UPLC system was equilibrated with the mobile phase. Blank injections (diluent) were made to ensure the absence of interfering peaks. Subsequently, the working standard solutions and sample solutions were injected into the UPLC system. The chromatograms were recorded, and the peak areas were measured.

Results and Discussion

The developed UPLC method successfully separated Siponimod and Ponesimod with good resolution and symmetric peak shapes. The retention times were found to be approximately 1.751 minutes for Ponesimod and 3.203 minutes for Siponimod.^{[1][2][3][4]} The total run time for the analysis was 5 minutes, allowing for a high throughput of samples.^{[1][2][3][4]}

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.

System Suitability

Parameter	Ponesimod	Siponimod	Acceptance Criteria
Retention Time (min)	1.751[1][2][3][4]	3.203[1][2][3][4]	Consistent RT
Theoretical Plates	Meets Limit	Meets Limit	> 2000
Tailing Factor	Meets Limit	Meets Limit	≤ 2
%RSD of Peak Areas	Meets Limit	Meets Limit	< 2.0%

Linearity

Analyte	Concentration Range (µg/mL)	Correlation Coefficient (r ²)
Ponesimod	5 - 75[1][2][3][4]	0.999[1][2][3][4]
Siponimod	0.5 - 7.5[1][2][3][4]	0.999[1][2][3][4]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte	LOD (µg/mL)	LOQ (µg/mL)
Ponesimod	1.5[1]	5[1]
Siponimod	0.15[1]	0.5[1]

Accuracy (% Recovery)

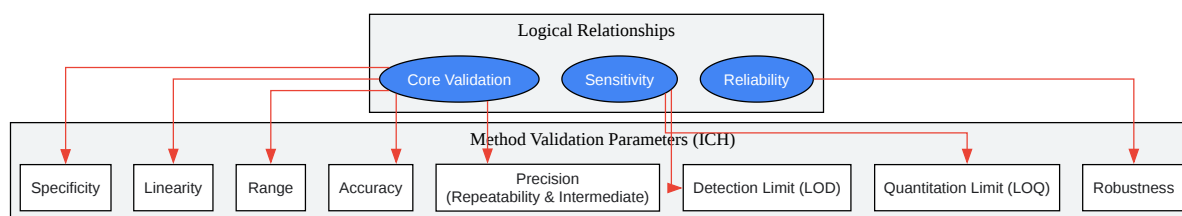
The accuracy of the method was determined by recovery studies. The results were found to be within the acceptable limits.

Precision

The precision of the method was evaluated by performing repeatability and intermediate precision studies. The relative standard deviation (%RSD) values were within the acceptable limits, indicating good precision.

Robustness

The robustness of the method was assessed by making deliberate small changes to the chromatographic conditions, such as the flow rate and mobile phase composition.[1] The method was found to be robust as the results remained unaffected by these minor variations.[1]



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Caption: Logical relationships of the method validation parameters.

Conclusion

The developed UPLC method is simple, rapid, precise, and accurate for the simultaneous estimation of Siponimod and Ponesimod. The method was successfully validated and can be used for routine quality control analysis of these drugs in bulk and pharmaceutical formulations.

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